2-Cyclohexylidenehydrazinecarboxamide

Catalog No.
S1503150
CAS No.
1589-61-3
M.F
C7H13N3O
M. Wt
155.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexylidenehydrazinecarboxamide

CAS Number

1589-61-3

Product Name

2-Cyclohexylidenehydrazinecarboxamide

IUPAC Name

(cyclohexylideneamino)urea

Molecular Formula

C7H13N3O

Molecular Weight

155.2 g/mol

InChI

InChI=1S/C7H13N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11)

InChI Key

KZDDDHJBINUIKQ-UHFFFAOYSA-N

SMILES

C1CCC(=NNC(=O)N)CC1

Solubility

0.04 M

Canonical SMILES

C1CCC(=NNC(=O)N)CC1

2-Cyclohexylidenehydrazinecarboxamide is an organic compound characterized by its unique structure, which includes a cyclohexylidene group attached to a hydrazinecarboxamide moiety. Its molecular formula is C₇H₁₃N₃O, and it has a molecular mass of 155.20 g/mol. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry.

  • Oxidation: The compound can be oxidized to form various derivatives, potentially enhancing its reactivity and applications.
  • Cycloadditions: It participates in cycloaddition reactions, which are important in synthetic organic chemistry.
  • Nucleophilic Substitutions: The presence of functional groups allows for nucleophilic substitution reactions, making it versatile in organic synthesis.

Research indicates that 2-cyclohexylidenehydrazinecarboxamide exhibits biological activity that may include antimicrobial and anticancer properties. Its derivatives have been studied for their effectiveness against various pathogens and cancer cell lines, suggesting potential therapeutic applications .

The synthesis of 2-cyclohexylidenehydrazinecarboxamide can be achieved through several methods:

  • Condensation Reactions: Typically synthesized via the condensation of cyclohexanone with hydrazine derivatives, followed by subsequent reactions to form the carboxamide group.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields while being environmentally friendly .

2-Cyclohexylidenehydrazinecarboxamide has several practical applications:

  • Corrosion Inhibition: It has been investigated as a corrosion inhibitor for mild steel in acidic environments, showing promising results when combined with iodide ions .
  • Reagent in Organic Synthesis: Its ability to undergo various chemical transformations makes it a valuable reagent for synthesizing other organic compounds .

Studies have explored the interactions of 2-cyclohexylidenehydrazinecarboxamide with metals in acidic solutions. Electrochemical impedance spectroscopy (EIS) has been utilized to evaluate its effectiveness as a corrosion inhibitor, revealing significant changes at the metal interface when the compound is present .

Several compounds share structural similarities with 2-cyclohexylidenehydrazinecarboxamide. Here are some noteworthy examples:

Compound NameMolecular FormulaKey Features
2-(Pentan-3-ylidene)hydrazinecarboxamideC₈H₁₅N₃OExhibits similar reactivity patterns but with different biological activities .
2-(Pentan-2-ylidene)hydrazinecarboxamideC₈H₁₅N₃OKnown for its unique corrosion inhibition properties .
Cyclohexanone SemicarbazoneC₇H₁₃N₃OA related compound used primarily as a reagent for carbonyl identification .

Uniqueness: 2-Cyclohexylidenehydrazinecarboxamide stands out due to its specific structural features that confer distinct chemical reactivity and biological activity compared to its analogs. Its efficacy as a corrosion inhibitor further differentiates it from other similar compounds.

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1589-61-3

Dates

Modify: 2023-08-15

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